1,5,6-Trihydroxyxanthone

Overview

Description

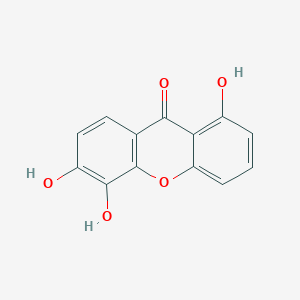

1,5,6-Trihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and structural variety. The molecular formula of this compound is C13H8O5. This compound is characterized by the presence of three hydroxyl groups attached to the xanthone core structure, specifically at positions 1, 5, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,6-Trihydroxyxanthone can be synthesized through various synthetic routes. One common method involves the hydroxylation of 1,3,5-Trihydroxyxanthone using a suitable hydroxylating agent. The reaction typically requires the presence of a catalyst and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve the extraction of xanthones from natural sources such as plants, followed by chemical modification to introduce the hydroxyl groups at the desired positions. This process may include steps such as extraction, purification, and chemical synthesis to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,5,6-Trihydroxyxanthone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

1,5,6-Trihydroxyxanthone exhibits significant anticancer properties. Research indicates that xanthones can induce apoptosis in cancer cells and inhibit tumor growth.

- Mechanism of Action : The compound's anticancer effects are often attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have shown that xanthones can inhibit topoisomerase activity and induce DNA crosslinking in targeted cancer cells .

-

Case Studies :

- In vitro studies demonstrated that xanthone derivatives exhibited IC50 values ranging from 3.35 to 8.09 µM against various cancer cell lines such as MCF-7 and HeLa .

- Another study highlighted the cytotoxic effects of this compound against human lung cancer cell lines (A549), showing promising results in inhibiting cell proliferation .

Antimicrobial Properties

The antimicrobial activity of this compound has been extensively studied:

- Antifungal Activity : This compound has shown notable antifungal properties against pathogens like Cladosporium cucumerinum, with minimum inhibitory concentrations significantly lower than standard antifungal drugs .

- Antibacterial Activity : Xanthones have also demonstrated antibacterial effects against a range of bacterial strains. The structural features of xanthones contribute to their ability to disrupt bacterial cell membranes and inhibit growth.

Antioxidant Activity

This compound is recognized for its antioxidant capabilities:

- Mechanism : The antioxidant activity is linked to the presence of hydroxyl groups which scavenge free radicals and reduce oxidative stress .

- Quantitative Analysis : Studies have reported Trolox-equivalent antioxidant capacity (TEAC) values for various xanthones. For instance, the TEAC value for this compound is notably higher than that of many related compounds, indicating its strong potential as an antioxidant agent .

Antiplasmodial Activity

This compound has also been evaluated for its antimalarial properties:

- In Vitro Studies : Research on hydroxyxanthone derivatives indicated that certain compounds showed strong antiplasmodial activity against Plasmodium falciparum strains with IC50 values around 6.10 µM .

- Mechanism of Action : The antiplasmodial activity is primarily due to the inhibition of heme polymerization—a critical process in the malaria parasite's lifecycle—highlighting the therapeutic potential of this compound in treating malaria .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,5,6-Trihydroxyxanthone involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular processes by:

Inhibiting enzymes: It can inhibit enzymes involved in inflammatory and oxidative pathways, reducing the production of pro-inflammatory mediators and reactive oxygen species.

Modulating signaling pathways: The compound can affect signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B pathway, leading to changes in cell survival, proliferation, and apoptosis.

Interacting with receptors: this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling.

Comparison with Similar Compounds

1,5,6-Trihydroxyxanthone can be compared with other similar compounds, such as:

1,3,5-Trihydroxyxanthone: This compound has hydroxyl groups at positions 1, 3, and 5. It exhibits similar biological activities but may have different potency and specificity.

1,3,7-Trihydroxyxanthone: With hydroxyl groups at positions 1, 3, and 7, this compound also shares similar properties but may differ in its mechanism of action and target specificity.

1,3,5,6-Tetrahydroxyxanthone: This compound has an additional hydroxyl group at position 3, which may enhance its biological activity and specificity.

The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

1,5,6-Trihydroxyxanthone is a naturally occurring compound belonging to the xanthone family, characterized by its unique dibenzo-γ-pyrone structure. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is defined by the presence of hydroxyl groups at the 1st, 5th, and 6th positions of the xanthone skeleton. Its molecular formula is , and its structure significantly influences its biological activities. The arrangement of hydroxyl groups enhances its electron-donating capabilities, contributing to its antioxidant properties .

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The compound's antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with lower IC50 values indicating higher activity.

Table 1: Antioxidant Activity of Hydroxyxanthones

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | 349 ± 68 | Strong |

| Dihydroxyxanthone | >500 | Moderate |

| BHT (Control) | <100 | Strongest |

The data shows that while this compound has strong antioxidant properties, it is less effective than some synthetic antioxidants like BHT .

Anticancer Activity

The anticancer potential of this compound has been a significant focus of research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and inhibition of key proteins involved in cancer progression.

- Caspase Activation : Promotes programmed cell death in cancer cells.

- Inhibition of Topoisomerase II : Prevents DNA replication in cancer cells.

- Binding Interactions : Forms interactions with receptors involved in cancer pathology such as COX-2 and CDK2 .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 184 ± 15 | Topoisomerase II inhibition |

| A549 | Varies | Apoptosis via caspases |

| SK-OV-3 | Varies | COX-2 inhibition |

The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of , demonstrating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its antioxidant and anticancer properties, this compound also displays antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The presence of hydroxyl groups is believed to enhance the compound's ability to disrupt microbial cell membranes .

Case Studies and Research Findings

Several studies have explored the biological activities of xanthones and their derivatives:

- Anticancer Studies : A review highlighted that xanthones exhibit a wide range of anticancer activities through various mechanisms including apoptosis induction and receptor binding .

- Molecular Docking Studies : Research utilizing molecular docking techniques found that this compound interacts effectively with proteins involved in cancer progression .

- Comparative Studies : Comparative analyses have shown that trihydroxyxanthones generally possess higher anticancer activity than their dihydroxy counterparts due to their structural features .

Properties

IUPAC Name |

1,5,6-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQLOWQNIFSVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415169 | |

| Record name | MESUAXANTHONE-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5042-03-5 | |

| Record name | 1,5,6-Trihydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5042-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MESUAXANTHONE-B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.